3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine
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Overview
Description
3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholino group attached to an aniline ring, with an iminoisoindoline moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine typically involves the reaction of ester magnesium enolates with phthalonitrile derivatives. This method is detailed in the synthesis of similar compounds, such as 2-(3-iminoisoindolin-1-ylidene)carboxylate derivatives . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen functionalities, while reduction could produce a more hydrogenated derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be used in the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-iminoisoindolin-1-ylidene)carboxylate derivatives: These compounds share a similar iminoisoindoline moiety but differ in their functional groups.
N-(3-iminoisoindolin-1-ylidene)aniline derivatives: These compounds have a similar core structure but lack the morpholino group.
Uniqueness
3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine is unique due to its combination of the iminoisoindoline moiety and the morpholino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3E)-3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H18N4O/c19-17-15-3-1-2-4-16(15)18(21-17)20-13-5-7-14(8-6-13)22-9-11-23-12-10-22/h1-8H,9-12H2,(H2,19,20,21) |
InChI Key |
KSVUUIHWLGWYPR-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/N=C/3\C4=CC=CC=C4C(=N3)N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N |
Origin of Product |
United States |
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